Fluvoxamine acid is a major metabolite of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of depression and obsessive-compulsive disorder. [, , , ] Fluvoxamine acid is formed in the body through the metabolic breakdown of fluvoxamine. [] As a metabolite, fluvoxamine acid can provide insights into the metabolism and pharmacokinetics of fluvoxamine in research settings. [, , ]
The mechanism of action of fluvoxamine acid itself is not directly discussed in the provided literature. As a metabolite, its action is likely less potent and distinct from its parent compound, fluvoxamine. [] Research primarily focuses on fluvoxamine acid as a marker for fluvoxamine metabolism and its potential role in understanding drug interactions. [, , ]
Fluvoxamine acid (C₁₄H₁₇F₃N₂O₃), the free base form of the antidepressant fluvoxamine, exhibits a complex molecular architecture characterized by a trifluoromethylphenyl moiety linked to a flexible alkoxyimino side chain. Single-crystal X-ray diffraction studies of its maleate salt revealed three fluvoxamine cations balanced by three planar maleate anions, forming a layered structure stabilized by hydrogen-bonded rings (R₄⁴(12) and R₆⁴(16)) and non-covalent interactions (π⋯π, CF⋯π, F⋯F) [1]. The fluvoxamine cation features an E-configuration around the oxime bond (C=N), confirmed by torsional angles of 175.6° [1] [4].
NMR spectroscopy (¹H, ¹³C, COSY, HSQC) in acetonitrile-d₃ further validated the structure, with key signals including:
Table 1: Key NMR Assignments for Fluvoxamine Acid
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 7.68 | d (J = 8.4 Hz) | ArH (ortho to CF₃) |
¹H | 7.54 | d (J = 8.4 Hz) | ArH (meta to CF₃) |
¹H | 3.73 | s | OCH₃ |
¹³C | 156.8 | - | C=N |
¹³C | 124.2 | q (J = 270 Hz) | CF₃ |
The protonatable amino group in the 2-aminoethoxy side chain confers basicity to fluvoxamine acid, with a calculated pKa of 8.86 [4] [7]. This property facilitates salt formation (e.g., maleate) and influences its lysosomotropic behavior, as the unionized form permeates membranes and accumulates in acidic organelles upon protonation [7].
Solubility studies indicate moderate lipophilicity:
Stability assessments reveal susceptibility to hydrolytic degradation under extreme pH. The oxime bond remains stable at physiological pH (7.4), but degrades in strong acid (pH < 2) or base (pH > 10) [2]. No significant photoisomerization is observed, consistent with the stable E-configuration [4].
Table 2: Physicochemical Properties of Fluvoxamine Acid
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₄H₁₇F₃N₂O₃ | - |
Molecular Weight | 318.34 g/mol | - |
pKa | 8.86 | Computational prediction |
log P (Octanol-Water) | 2.89 | ALOGPS |
Water Solubility | 0.00734 mg/mL | ALOGPS |
Melting Point | Not reported (decomposes) | - |
Fluvoxamine maleate (C₁₉H₂₅F₃N₂O₆) exhibits distinct structural and physicochemical differences compared to the free acid:
The oxime side chain (C=N−O−CH₂−CH₂−NH₂) and methoxybutyl tail confer significant flexibility to fluvoxamine acid. DFT calculations identified four low-energy conformers differing in torsion angles:
The E-oxime isomer predominates (>99% by NMR), though traces of the Z-isomer (δ_C=N 153.2 ppm) are detectable after prolonged heating [5]. Rotatable bonds (n = 12) enable adaptation to biological targets, such as the serotonin transporter (SERT), where the trifluoromethylphenyl group occupies subsite B and the aminoethyloxime anchors in subsite A [10].
β-Cyclodextrin (β-CD) encapsulation studies demonstrate conformational selection: The trifluoromethylphenyl moiety inserts into the β-CD cavity, forcing the methoxybutyl chain into an extended conformation. This host-guest complex reduces bitterness by shielding hydrophobic groups [1].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1